Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a methyl ester group attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate typically involves the bromination of thiophene followed by esterification and hydroxylation reactions. One common method is as follows:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Esterification: The brominated thiophene is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to form the ester.
Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyacetate moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyacetate moiety can influence its binding affinity and specificity. In materials science, the compound’s electronic properties are of interest, and its mechanism of action involves charge transport and conductivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorothiophen-2-yl)-2-hydroxyacetate
- Methyl 2-(4-fluorothiophen-2-yl)-2-hydroxyacetate
- Methyl 2-(4-iodothiophen-2-yl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis. Additionally, the combination of the thiophene ring and the hydroxyacetate moiety provides unique electronic properties, making it suitable for applications in materials science.
Properties
Molecular Formula |
C7H7BrO3S |
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Molecular Weight |
251.10 g/mol |
IUPAC Name |
methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C7H7BrO3S/c1-11-7(10)6(9)5-2-4(8)3-12-5/h2-3,6,9H,1H3 |
InChI Key |
AKBXZOAVFLNETI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CS1)Br)O |
Origin of Product |
United States |
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